molecular formula C6H14O3 B15166908 2-Propanol, 1-ethoxy-1-methoxy- CAS No. 196083-04-2

2-Propanol, 1-ethoxy-1-methoxy-

Cat. No.: B15166908
CAS No.: 196083-04-2
M. Wt: 134.17 g/mol
InChI Key: NTQJADFUNRQFOK-UHFFFAOYSA-N
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Description

2-Propanol, 1-ethoxy-1-methoxy-, also known as 1-ethoxy-2-methoxypropane, is an organic compound with the molecular formula C6H14O2. It is a colorless liquid that is miscible with water and many organic solvents. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propanol, 1-ethoxy-1-methoxy- can be synthesized through the reaction of propylene oxide with ethanol and methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 2-Propanol, 1-ethoxy-1-methoxy- involves the continuous reaction of propylene oxide with ethanol and methanol. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-ethoxy-1-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted ethers, depending on the nucleophile used.

Scientific Research Applications

2-Propanol, 1-ethoxy-1-methoxy- has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent in organic synthesis and analytical chemistry.

    Biology: Employed in the extraction and purification of biological molecules.

    Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.

    Industry: Applied in the production of coatings, inks, and cleaning agents due to its excellent solvency properties.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-ethoxy-1-methoxy- involves its ability to dissolve various substances, thereby facilitating chemical reactions and processes. The compound interacts with molecular targets through hydrogen bonding, van der Waals forces, and dipole-dipole interactions, which enhance its solvency and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-2-propanol: Another glycol ether with similar solvency properties but different molecular structure.

    1-Ethoxy-2-propanol: Similar in structure but with different functional groups, leading to variations in reactivity and applications.

Uniqueness

2-Propanol, 1-ethoxy-1-methoxy- is unique due to its combination of ethoxy and methoxy groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it an effective solvent for a wide range of substances, enhancing its versatility in various applications.

Properties

CAS No.

196083-04-2

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

1-ethoxy-1-methoxypropan-2-ol

InChI

InChI=1S/C6H14O3/c1-4-9-6(8-3)5(2)7/h5-7H,4H2,1-3H3

InChI Key

NTQJADFUNRQFOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C)O)OC

Origin of Product

United States

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